Ambrein

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

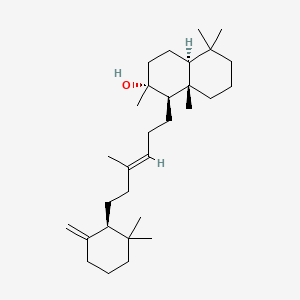

Ambrein is a natural product found in Physeter catodon with data available.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ambrein has demonstrated various pharmacological activities, making it a compound of interest in medical research.

1.1 Aphrodisiac Properties

Research has shown that this compound acts as a sexual stimulant. In studies involving male rats, this compound administration resulted in increased penile erection and sexual activity, indicating its potential as an aphrodisiac. The compound was found to enhance libido by increasing anterior pituitary hormones and serum testosterone levels .

1.2 Antinociceptive Effects

this compound exhibits anti-nociceptive properties, which can be beneficial in pain management. Studies indicated that this compound could reduce pain responses in animal models without causing sedation or incapacitation . The mechanism appears to involve modulation of noradrenergic pathways and opioid receptors .

1.3 Antioxidant Activity

this compound has shown promising antioxidant effects in both in vitro and in vivo studies. It behaves as an antioxidant by decreasing malondialdehyde levels while affecting non-protein sulfhydryl content . This property may have implications for its use in preventing oxidative stress-related diseases.

1.4 Cardiovascular Effects

Research indicates that this compound may influence cardiovascular health by affecting blood coagulation parameters, such as increasing prothrombin time and decreasing fibrinogen levels . These findings suggest potential therapeutic roles in managing coagulation disorders.

Biotechnological Applications

The production of this compound through biotechnological methods is an emerging area of research.

2.1 Biosynthesis

Recent advancements have focused on the biosynthesis of this compound using engineered microbial systems. For instance, a study developed a synthetic pathway for this compound production using a redesigned triterpene synthase, achieving yields significantly higher than traditional methods . This approach not only provides a sustainable source of this compound but also opens avenues for the production of related compounds.

2.2 Production from Squalene

Efforts to convert squalene into this compound have been successful through the engineering of specific enzymes from microorganisms like Bacillus megaterium and Alicyclobacillus acidocaldarius. These advancements enable the efficient production of this compound while minimizing reliance on natural ambergris sources, which are scarce .

Cosmetic Applications

This compound is increasingly utilized in the cosmetic industry due to its fragrance properties and potential skin benefits.

3.1 Fragrance Component

As a major component of ambergris, this compound is valued for its unique scent profile, making it a sought-after ingredient in high-end perfumes. Its stability and ability to enhance other fragrance notes contribute to its desirability in cosmetic formulations .

3.2 Skin Benefits

Research into the safety and efficacy of this compound in cosmetic products is ongoing. Its potential antioxidant properties may offer protective benefits for skin health, although further studies are necessary to establish these effects conclusively .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Taha et al., 1995 | Aphrodisiac effects | This compound increased sexual activity in male rats; indicated as a sexual stimulant. |

| Raza et al., 1999 | Antioxidant activity | This compound showed antioxidant behavior in vitro; decreased malondialdehyde levels in vivo. |

| Ueda et al., 2013 | Biosynthesis | Developed a synthetic pathway for this compound with significantly enhanced yields compared to previous methods. |

Análisis De Reacciones Químicas

Oxidation

Ambrein undergoes oxidation, a primary chemical transformation that leads to the formation of odor-active compounds like ambroxide and ambrinol . This process can occur naturally through exposure to seawater, sunlight, and air, or it can be simulated in the lab .

-

Natural Oxidation: In ambergris, this compound is exposed to environmental factors that facilitate its oxidation into compounds with desirable fragrances .

-

Simulated Oxidation: Researchers can replicate this natural process by reacting pure this compound with singlet oxygen, resulting in photo-oxidation products, including ambrox, γ-coronal, α-ambrinol, and dehydroambraoxid .

Cyclization

This compound can also undergo cyclization reactions, which, along with oxidation, modify its structure and properties .

-

Cyclization can be induced through reactions with reagents like selenium oxide or p-toluenesulfonyl chloride, or by using shortwave UV light .

Photooxidative Degradation

This compound undergoes photooxidative degradation, a process that breaks down the molecule into smaller, volatile components .

-

Products of Degradation: This degradation results in the formation of key odor components of ambergris .

-

Singlet Oxygen's Role: Research indicates that singlet oxygen (1O2) reacts with this compound, leading to the formation of a tetrahydrofuran ring in the product ambrox .

-

Reaction Mechanism: The proposed mechanism involves the loss of hydrogen and an oxygen atom, resulting in an oxide radical, followed by a reaction that forms the tetrahydrofuran ring. This process ultimately breaks the molecule into ambrox and γ-dihydroionone .

Chemical Derivatives and Transformations

This compound can be chemically transformed to produce various derivatives with altered properties and activities .

-

Synthesis of Derivatives: Researchers have synthesized new derivatives of this compound through oxidation and cyclization reactions .

-

Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry are used to elucidate the structures of these derivatives .

Biological Activities

Beyond its role in fragrance production, this compound and its derivatives have been investigated for various biological activities .

-

Cytotoxicity: In vitro studies have shown that this compound exhibits cytotoxic effects against several human cancer cell lines .

-

Anti-inflammatory Properties: this compound has demonstrated anti-inflammatory activity by inhibiting human neutrophil function .

Computational Studies

Computational methods, such as density functional theory (DFT), have been applied to study the degradation of this compound and understand the mechanisms behind its transformation into fragrant compounds . These studies provide insights into the reaction pathways and the role of different factors, such as singlet oxygen, in the degradation process .

Propiedades

Número CAS |

473-03-0 |

|---|---|

Fórmula molecular |

C30H52O |

Peso molecular |

428.7 g/mol |

Nombre IUPAC |

(1R,2R,4aS,8aS)-1-[(E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |

InChI |

InChI=1S/C30H52O/c1-22(15-16-24-23(2)13-10-18-27(24,3)4)12-9-14-26-29(7)20-11-19-28(5,6)25(29)17-21-30(26,8)31/h12,24-26,31H,2,9-11,13-21H2,1,3-8H3/b22-12+/t24-,25+,26-,29+,30-/m1/s1 |

Clave InChI |

BIADSXOKHZFLSN-WSDLNYQXSA-N |

SMILES |

CC(=CCCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCC3C(=C)CCCC3(C)C |

SMILES isomérico |

C/C(=C\CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)/CCC3C(=C)CCCC3(C)C |

SMILES canónico |

CC(=CCCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCC3C(=C)CCCC3(C)C |

Key on ui other cas no. |

473-03-0 |

Sinónimos |

1-(6-(2,2-dimethyl-6-methylenecyclohexyl)-4-methyl-3-hexenyl)decahydro-2,5,5,8a-tetramethyl-2-naphthalenol ambrein |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.